Sorbitan Sesquioleate

Description

Properties

IUPAC Name |

(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;(Z)-octadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H34O2.2C6H14O6/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*7-1-3(9)5(11)6(12)4(10)2-8/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);2*3-12H,1-2H2/b3*10-9-;;/t;;;2*3-,4+,5-,6-/m...11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNWUEBNSZSNRX-RKGWDQTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.C(C(C(C(C(CO)O)O)O)O)O.C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)CO.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H130O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1211.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8007-43-0 | |

| Record name | Sorbitan sesquioleate [USAN:INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008007430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorbitan, (Z)-9-octadecenoate (2:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SORBITAN SESQUIOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W8RRI5W5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sorbitan Sesquioleate: A Comprehensive Technical Guide for Researchers and Formulation Scientists

An in-depth exploration of the chemical structure, physicochemical properties, synthesis, and analytical methodologies of Sorbitan Sesquioleate, a widely utilized non-ionic surfactant in the pharmaceutical and cosmetic industries.

This compound is a complex mixture of partial esters of sorbitol and its anhydrides with oleic acid, valued for its exceptional emulsifying and stabilizing properties.[1] With a characteristically low Hydrophile-Lipophile Balance (HLB), it is particularly effective in the formation and stabilization of water-in-oil (W/O) emulsions.[1] This technical guide provides a detailed overview of this compound for researchers, scientists, and drug development professionals, encompassing its chemical identity, physicochemical characteristics, synthesis, and relevant experimental protocols.

Chemical Structure and Identity

This compound is not a single chemical entity but rather a mixture of molecules. The "sesqui" prefix indicates that, on average, there are one and a half oleic acid molecules esterified to each sorbitan molecule. The sorbitan moiety itself is derived from the dehydration of sorbitol, a sugar alcohol.[2] The lipophilic character is imparted by the long hydrocarbon chain of oleic acid, while the hydroxyl groups on the sorbitan ring provide hydrophilicity.

The general synthesis involves the esterification of sorbitol with oleic acid.[3] This process typically begins with the dehydration of sorbitol to form sorbitan (1,4-anhydro-D-sorbitol), which is then reacted with oleic acid.[1] The resulting product is a complex mixture of mono- and di-esters of oleic acid with sorbitol and its anhydrides.[4]

Common synonyms for this compound include Span® 83, Arlacel™ 83, and its CAS number is 8007-43-0.[5]

Physicochemical Properties

The functional properties of this compound as an emulsifier are dictated by its physicochemical characteristics. A summary of these properties is presented in the table below.

| Property | Value | References |

| Molecular Formula | C66H126O16 (representative) | [5] |

| Molecular Weight | ~1175.7 g/mol (representative) | [5] |

| Appearance | Pale yellow to brownish-yellow viscous liquid or paste | [4][5][6] |

| HLB (Hydrophile-Lipophile Balance) Value | Approximately 3.7 - 4.7 | [1][6] |

| Solubility | Insoluble in cold and hot water; Soluble in mineral oil, ethyl acetate, fatty oils, and ethanol (slightly) | [2][4][6] |

| Density | Approximately 0.989 - 0.993 g/mL at 25 °C | [2][4] |

| Refractive Index | ~1.478 at 20 °C | [4][5] |

| Acid Value | ≤ 14.0 mg KOH/g | [7] |

| Saponification Value | 143 - 165 mg KOH/g | [7] |

| Hydroxyl Value | 182 - 220 mg KOH/g | [7] |

| Moisture Content | ≤ 1.5% | [7] |

Synthesis of this compound

The industrial production of this compound is typically achieved through the direct esterification of sorbitol with oleic acid at elevated temperatures and in the presence of a catalyst.

Below is a diagram illustrating the general workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

Objective: To synthesize this compound via the direct esterification of sorbitol and oleic acid.

Materials:

-

Sorbitol

-

Oleic acid

-

p-Toluenesulfonic acid (catalyst)

-

Nitrogen gas supply

-

Round-bottom flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus with a condenser

-

Heating mantle

Procedure:

-

Charge the round-bottom flask with sorbitol and oleic acid in a molar ratio of approximately 1:1.5.

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1-0.5% by weight of reactants).

-

Begin stirring and purge the system with nitrogen to create an inert atmosphere, preventing oxidation.

-

Heat the mixture gradually to 180-220°C using the heating mantle.

-

Water produced during the dehydration of sorbitol and the esterification reaction will be collected in the Dean-Stark apparatus.

-

Monitor the reaction progress by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value stabilizes at a low level.

-

Once the reaction is complete, cool the mixture to below 100°C.

-

The crude this compound can be purified by neutralizing the catalyst with a base (e.g., sodium carbonate), followed by filtration and vacuum stripping to remove any remaining volatile impurities.

Analytical and Quality Control Methodologies

Several analytical techniques are employed to characterize this compound and ensure its quality.

Determination of Hydrophile-Lipophile Balance (HLB) Value

The HLB value is a critical parameter that indicates the emulsifying characteristics of a surfactant. For non-ionic surfactants like this compound, the Griffin's method is a common theoretical approach. Experimentally, the HLB can be determined using methods such as the water number method or by analyzing the saponification and acid values.

Experimental Protocol: HLB Determination by Saponification

Principle: This method is based on the chemical analysis of the ester. The saponification value relates to the total ester content (both hydrophilic and lipophilic portions), while the acid value of the fatty acid component represents the lipophilic portion. The HLB is calculated using the formula: HLB = 20 * (1 - S/A), where 'S' is the saponification value of the ester and 'A' is the acid value of the fatty acid.[8]

Procedure:

-

Determination of Saponification Value (S):

-

Accurately weigh a known amount of this compound into a flask.

-

Add a known excess of alcoholic potassium hydroxide solution.

-

Reflux the mixture for a specified time to ensure complete saponification.

-

Titrate the excess potassium hydroxide with a standardized solution of hydrochloric acid using a suitable indicator (e.g., phenolphthalein).

-

Perform a blank titration without the sample.

-

Calculate the saponification value (mg KOH/g of sample).

-

-

Determination of Acid Value of the Fatty Acid (A):

-

Hydrolyze a separate sample of this compound to liberate the oleic acid.

-

Isolate and purify the oleic acid.

-

Dissolve a known weight of the isolated oleic acid in a suitable solvent (e.g., neutralized ethanol).

-

Titrate with a standardized potassium hydroxide solution using phenolphthalein as an indicator.

-

Calculate the acid value (mg KOH/g of fatty acid).

-

-

Calculation of HLB:

-

Substitute the determined S and A values into the formula: HLB = 20 * (1 - S/A).

-

Evaluation of Emulsion Stability

The primary function of this compound is to stabilize emulsions. Therefore, assessing the stability of an emulsion prepared with it is a crucial quality control step.

Below is a diagram illustrating a typical workflow for evaluating emulsion stability.

Experimental Protocol: Accelerated Stability Testing by Centrifugation

Objective: To assess the physical stability of a water-in-oil emulsion stabilized with this compound under accelerated conditions.

Materials:

-

Pre-formulated water-in-oil emulsion containing this compound.

-

Centrifuge tubes.

-

Laboratory centrifuge.

Procedure:

-

Fill identical centrifuge tubes with the emulsion to a fixed mark.

-

Place the tubes in the centrifuge, ensuring they are balanced.

-

Centrifuge the samples at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).

-

After centrifugation, carefully remove the tubes and visually inspect for any signs of instability, such as:

-

Creaming: The formation of a concentrated layer of the dispersed phase.

-

Coalescence: The merging of droplets to form larger ones.

-

Breaking (Phase Separation): The complete separation of the oil and water phases.

-

-

Quantify the degree of separation by measuring the volume or height of any separated layers.

-

Compare the results to a control or reference formulation to evaluate the relative stability.

Applications in Research and Drug Development

This compound is extensively used as a water-in-oil emulsifier and stabilizer in a variety of pharmaceutical and cosmetic formulations, including:

-

Topical Preparations: Creams, lotions, and ointments where it helps to create a stable and elegant product with good spreadability.[4][6]

-

Parenteral Formulations: In some cases, it can be used in the formulation of intramuscular injections.

-

Drug Delivery Systems: Its emulsifying properties are valuable in the development of novel drug delivery systems, such as nanoemulsions and microemulsions, to enhance the solubility and bioavailability of poorly water-soluble drugs.

Conclusion

This compound is a versatile and widely employed non-ionic surfactant with a well-established role in the formulation of water-in-oil emulsions. A thorough understanding of its chemical structure, physicochemical properties, and the experimental methodologies for its characterization is essential for researchers and formulation scientists to effectively utilize this excipient in the development of stable and efficacious products. The data and protocols presented in this guide provide a solid foundation for the informed application of this compound in scientific research and product development.

References

- 1. This compound | Non-Ionic Surfactant [benchchem.com]

- 2. This compound | CAS#:8007-43-0 | Chemsrc [chemsrc.com]

- 3. This compound - CD Formulation [formulationbio.com]

- 4. This compound | 8007-43-0 [chemicalbook.com]

- 5. Cas 8007-43-0,this compound | lookchem [lookchem.com]

- 6. SORBITAN SESQUILOLEATE - Ataman Kimya [atamanchemicals.com]

- 7. sincerechemical.com [sincerechemical.com]

- 8. To determine the HLB number of a surfactant by saponification method | PPTX [slideshare.net]

Synthesis of Sorbitan Sesquioleate from sorbitol and oleic acid

An In-Depth Technical Guide to the Synthesis of Sorbitan Sesquioleate from Sorbitol and Oleic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (SSO) is a lipophilic, non-ionic surfactant widely utilized in the pharmaceutical, cosmetic, and food industries for its exceptional emulsifying and stabilizing properties.[1][2][3] Chemically, it is a complex mixture of partial esters derived from the reaction of sorbitol and its anhydrides (sorbitan and isosorbide) with oleic acid.[3][4] Its characteristic low Hydrophile-Lipophile Balance (HLB) value, typically around 3.7 to 4.7, makes it particularly effective for creating stable water-in-oil (W/O) emulsions.[5][6] This guide provides a comprehensive technical overview of the synthesis of this compound, detailing the underlying chemistry, experimental protocols, reaction parameters, and quality control metrics relevant to its production for research and drug development applications.

Core Synthesis Chemistry

The industrial synthesis of this compound is achieved through the direct esterification of sorbitol with oleic acid at elevated temperatures.[2][5] The process is complex as it involves two concurrent reactions: the intramolecular dehydration (or cyclization) of sorbitol to form its cyclic ether derivatives, primarily sorbitan, and the subsequent esterification of the hydroxyl groups of sorbitan with the carboxyl group of oleic acid.[5][7][8]

The "sesqui" prefix in its name indicates that the average molar ratio of oleic acid to sorbitol used in the reaction is formally 1.5 to 1 (or 3 moles of oleic acid to 2 moles of sorbitol).[3]

The overall synthesis can be approached via two primary methods:

-

Two-Step Process : This method involves the deliberate, separate dehydration of sorbitol to form anhydro sorbitol (sorbitan) first, typically under vacuum with an acid catalyst.[5][7][9] This sorbitan intermediate is then reacted with oleic acid in the presence of a second catalyst (often alkaline) to form the final ester.[9][10] This approach allows for better control over the formation of the sorbitan backbone before esterification.

-

One-Step Process : In this more common industrial method, sorbitol and oleic acid are reacted directly in a single vessel.[7][9] Both the dehydration and esterification reactions occur simultaneously under the influence of a catalyst and heat.[7] This process is more economical but can result in a more complex mixture of products.

Experimental Protocols & Methodologies

Traditional Batch Synthesis (Two-Step Process)

This protocol outlines a common laboratory-scale or batch production method for synthesizing this compound.[5][9][10]

Step 1: Dehydration of Sorbitol to Sorbitan

-

Apparatus Setup : A four-neck reaction flask is equipped with a mechanical stirrer, a thermometer, an inert gas (e.g., nitrogen) inlet, and a condenser connected to a vacuum system to facilitate water removal.[10]

-

Reactant Charging : Charge the reaction flask with D-sorbitol (1 mole equivalent).

-

Catalyst Addition : Introduce an acid catalyst, such as p-toluenesulfonic acid or phosphoric acid.[8][10]

-

Dehydration Reaction : Heat the mixture to 80–120°C under reduced pressure (≥0.098 MPa).[5] The removal of water drives the intramolecular cyclization of sorbitol to form sorbitan. The reaction is monitored until the theoretical amount of water is collected or the hydroxyl value of the mixture stabilizes.[11]

Step 2: Esterification of Sorbitan with Oleic Acid

-

Reactant Addition : Cool the resulting anhydro sorbitol (sorbitan) and introduce refined oleic acid (approx. 1.5 mole equivalent).[5]

-

Catalyst Addition : Add an alkaline catalyst, such as sodium hydroxide (NaOH) or potassium hydroxide.[5][9] The amount should not exceed the equivalent of 1% NaOH based on the final product weight.[9]

-

Esterification Reaction : While maintaining a continuous inert gas purge, gradually heat the mixture to the reaction temperature, typically between 190°C and 240°C.[5] To minimize color formation, a lower temperature range of 180-215°C is recommended.[9]

-

Reaction Monitoring : Maintain the reaction with continuous stirring for 5 to 8 hours.[5] The progress of the esterification is monitored by periodically taking samples and measuring the acid value. The reaction is considered complete when the acid value drops to the target specification (e.g., ≤12-14 mg KOH/g).[5][12]

Post-Synthesis Purification

After the reaction is complete, the crude this compound is cooled to 50-80°C and subjected to purification steps to remove catalysts, unreacted materials, and color impurities.[5]

-

Decolorization : The crude product is treated with 1-2% (w/w) of activated carbon and/or activated floridin at 70-80°C to adsorb colored impurities.[5]

-

Filtration : The mixture is then filtered, often through a multi-stage microfiltration system (0.1–0.5 µm pores), to remove the activated carbon and any residual catalyst particulates.[5]

-

Distillation (Optional) : For higher purity, short-path distillation under a high vacuum (≤0.001 MPa) can be employed to separate the desired sorbitan esters from unreacted oleic acid and sorbitan byproducts.[5]

Quality Control Analysis

The final product must be analyzed to ensure it meets standard quality specifications. Key analytical tests include:

-

Acid Value : Determines the amount of residual free fatty acids. It is measured by titration with a standardized solution of potassium hydroxide (KOH).[5][12]

-

Saponification Value : Indicates the total amount of free and esterified fatty acids. It is determined by refluxing the sample with excess alcoholic KOH and back-titrating the unreacted KOH.[12]

-

Hydroxyl Value : Measures the concentration of free hydroxyl groups from the sorbitan backbone. This value is crucial for understanding the degree of esterification.[12]

-

Moisture Content : Typically determined using Karl Fischer titration to ensure the water content is within acceptable limits (e.g., ≤1.0%).[5][12]

-

Chromatography : High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be used to analyze the complex mixture and determine the distribution of mono-, di-, and triesters.[13][14]

Data Presentation: Properties and Parameters

Quantitative data is crucial for reproducibility and optimization. The following tables summarize key properties, reaction conditions, and quality metrics for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| HLB Value | 3.7 - 4.7 | [3][5][6] |

| Appearance | Pale yellow to brownish-yellow viscous liquid/paste | [3][4] |

| Solubility | Soluble in fatty oils, ethanol; Insoluble in water | [3][4] |

| Density (25°C) | ~0.989 g/mL | [3] |

| Viscosity (25°C) | ~1200 mPa·s | [5] |

| Surface Tension | ~32 mN/m |[5] |

Table 2: Summary of Reaction Conditions for Batch Synthesis

| Parameter | Typical Range | Notes | Reference(s) |

|---|---|---|---|

| Reactant Molar Ratio | 1.5 : 1 (Oleic Acid : Sorbitol) | The "sesqui" ratio is key to the product's identity. | [5] |

| Sorbitol Dehydration Temp. | 80 - 120 °C | Performed under vacuum to remove water. | [5] |

| Esterification Temperature | 180 - 240 °C | Temperatures >215°C can increase color formation. | [5][9] |

| Reaction Time | 5 - 8 hours | Monitored by acid value. | [5] |

| Pressure | Reduced Pressure / Vacuum | Facilitates removal of water byproduct, driving the reaction. | [5][10] |

| Atmosphere | Inert (e.g., Nitrogen) | Prevents oxidation of oleic acid at high temperatures. | [5] |

| Typical Yield | 85 - 92% | For traditional batch processes. |[5] |

Table 3: Comparison of Catalysts for Sorbitan Ester Synthesis

| Catalyst Type | Examples | Function | Reference(s) |

|---|---|---|---|

| Acidic | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TSA) | Primarily catalyzes the dehydration of sorbitol. | [5][8] |

| Alkaline | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | Primarily catalyzes the esterification reaction. | [5][9][15] |

| Composite | Heteropolyacids (HPA)/ZnO | Can accelerate esterification and improve yield. |[5][16] |

Table 4: Quality Control Specifications for Pharmaceutical Grade this compound

| Parameter | Specification Limit | Reference(s) |

|---|---|---|

| Acid Value | ≤ 14.0 mg KOH/g | [12] |

| Saponification Value | 143 - 165 mg KOH/g | [12] |

| Hydroxyl Value | 182 - 220 mg KOH/g | [12] |

| Iodine Value | 65 - 75 | [12] |

| Water Content | ≤ 1.0 % | [12] |

| Heavy Metals | ≤ 20 ppm |[5] |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Relevance in Drug Development

For drug development professionals, this compound is a critical excipient, particularly in topical and dermatological formulations.[3][17] Its function as a W/O emulsifier is essential for creating stable creams, lotions, and ointments that can effectively deliver active pharmaceutical ingredients (APIs) through the skin.[5][18] By forming a stable emulsion, it enhances the physical stability of the formulation, improves texture and spreadability for better patient compliance, and can enhance skin permeability by disrupting the lipid barrier, thereby improving the bioavailability of the API.[5] Understanding its synthesis is vital for ensuring the purity, consistency, and performance of this excipient in final drug products.

References

- 1. Sorbitan Ester Nonionic Lipophilic Surfactants, Sorbitan Fatty Acid Esters - HUANA [huanachemical.com]

- 2. specialchem.com [specialchem.com]

- 3. SORBITAN SESQUILOLEATE - Ataman Kimya [atamanchemicals.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound | Non-Ionic Surfactant [benchchem.com]

- 6. This compound Span 83 | 8007-43-0 - HUANA [huanachemical.com]

- 7. researchgate.net [researchgate.net]

- 8. Buy this compound | 8007-43-0 [smolecule.com]

- 9. US4297290A - Process for preparing sorbitan esters - Google Patents [patents.google.com]

- 10. iiis.org [iiis.org]

- 11. btsjournals.com [btsjournals.com]

- 12. drugfuture.com [drugfuture.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. patents.justia.com [patents.justia.com]

- 16. Surfactants from biomass: a two-step cascade reaction for the synthesis of sorbitol fatty acid esters using solid acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound - CD Formulation [formulationbio.com]

Determining the Hydrophilic-Lipophilic Balance (HLB) of Sorbitan Sesquioleate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and principles involved in determining the Hydrophilic-Lipophilic Balance (HLB) of Sorbitan Sesquioleate. The HLB value is a critical parameter for the effective application of this non-ionic surfactant in various formulations, particularly in the pharmaceutical and cosmetic industries. This document outlines both theoretical and experimental approaches to ascertain this value, presenting quantitative data in structured tables and detailing experimental protocols.

Introduction to Hydrophilic-Lipophilic Balance (HLB)

The HLB system, a concept introduced by William C. Griffin, provides a numerical scale to characterize the degree of hydrophilicity or lipophilicity of a surfactant. This value is indicative of a surfactant's behavior in an oil and water system and is crucial for selecting the appropriate emulsifier to achieve stable emulsions. The HLB scale typically ranges from 0 to 20, where lower values signify a more lipophilic (oil-loving) nature, and higher values indicate a more hydrophilic (water-loving) character.

This compound, a partial ester of oleic acid and sorbitan, is a lipophilic surfactant, making it an effective water-in-oil (W/O) emulsifier. Its established HLB value is 3.7 .[1][2][3] This guide will explore the methodologies used to arrive at this value.

Chemical Structure and its Relation to HLB

This compound is synthesized through the esterification of sorbitol with oleic acid.[1][4] The reaction typically involves a 2:3 molar ratio of sorbitol to oleic acid. During the reaction, sorbitol undergoes dehydration to form sorbitan, which is then esterified. The resulting molecule possesses a hydrophilic sorbitan head and lipophilic oleic acid tails. The ratio of the molecular weight of these hydrophilic and lipophilic portions determines the HLB value.

Theoretical Determination of HLB

The HLB value of a non-ionic surfactant like this compound can be estimated using theoretical calculations based on its molecular formula or constituent groups.

Griffin's Method

Griffin's method is based on the molecular weight of the hydrophilic portion of the surfactant molecule.[5][6] The formula is as follows:

HLB = 20 * (Mh / M)

Where:

-

Mh is the molecular mass of the hydrophilic portion of the molecule.

-

M is the total molecular mass of the molecule.

Protocol for Griffin's Method Calculation:

-

Determine the Molecular Formula and Weight of this compound:

-

Sorbitan is formed from the dehydration of sorbitol (C₆H₁₄O₆, MW = 182.17 g/mol ), resulting in C₆H₁₂O₅ (MW ≈ 164.16 g/mol ).

-

Oleic acid has the formula C₁₈H₃₄O₂ with a molecular weight of approximately 282.47 g/mol .

-

This compound is formed from approximately 2 moles of sorbitan and 3 moles of oleic acid.

-

M (this compound) ≈ (2 * 164.16) + (3 * 282.47) - (3 * 18.02) (for 3 molecules of water removed during esterification) ≈ 328.32 + 847.41 - 54.06 ≈ 1121.67 g/mol .

-

-

Determine the Molecular Weight of the Hydrophilic Portion (Mh):

-

The hydrophilic portion is the two sorbitan moieties.

-

Mh ≈ 2 * 164.16 = 328.32 g/mol .

-

-

Calculate the HLB Value:

-

HLB = 20 * (328.32 / 1121.67) ≈ 5.85

-

It is important to note that this theoretical value may differ from the empirically determined value due to the complexity of the commercial product, which is a mixture of different esters.

Davies' Method

The Davies' method calculates the HLB value by assigning numerical values to the different structural groups within the surfactant molecule. The formula is:

HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

Protocol for Davies' Method Calculation:

-

Identify the Functional Groups: The primary groups in this compound are the sorbitan ring (hydrophilic), ester groups (hydrophilic), hydroxyl groups on the sorbitan ring (hydrophilic), and the alkyl chains of the oleic acid (lipophilic).

-

Assign Group Numbers: Utilize a table of Davies' group contribution values.

-

Calculate the HLB: Sum the values for the hydrophilic and lipophilic groups and apply the formula.

| Group | Type | Group Number (Approximate) |

| -CH- (in sorbitan ring) | Lipophilic | -0.475 |

| -CH₂- (in sorbitan ring) | Lipophilic | -0.475 |

| -OH (on sorbitan) | Hydrophilic | 1.9 |

| -O- (ether in sorbitan) | Hydrophilic | 1.3 |

| -COO- (ester) | Hydrophilic | 2.4 |

| -CH₂- (in oleic acid) | Lipophilic | -0.475 |

| -CH₃ (in oleic acid) | Lipophilic | -0.475 |

| -CH=CH- (in oleic acid) | Lipophilic | -0.475 |

Due to the complex mixture of isomers in commercial this compound, a precise calculation using Davies' method is challenging without detailed compositional analysis.

Experimental Determination of HLB

Experimental methods provide a more accurate determination of the HLB value as they are based on the surfactant's performance in an emulsion system.

Emulsion Stability Method

This is the most common and practical method for determining the required HLB of an oil or the HLB of an unknown surfactant. It involves preparing a series of emulsions with varying HLB values and observing their stability.

Experimental Protocol:

-

Materials:

-

This compound (the surfactant to be tested).

-

A high HLB surfactant (e.g., Polysorbate 80, HLB = 15.0).

-

A standard oil phase (e.g., mineral oil, required HLB for O/W emulsion ≈ 10-12).

-

Distilled water.

-

Graduated cylinders or test tubes (10 mL).

-

Homogenizer or high-shear mixer.

-

-

Procedure: a. Prepare a series of surfactant blends by mixing this compound and Polysorbate 80 in varying ratios to achieve a range of HLB values (e.g., from 4 to 10). The HLB of the blend is calculated as follows: HLB_blend = (wt%_A * HLB_A) + (wt%_B * HLB_B) b. For each HLB value, prepare an oil-in-water (O/W) emulsion. A typical formulation would be 5% surfactant blend, 45% mineral oil, and 50% distilled water. c. Heat the oil phase (mineral oil + surfactant blend) and the water phase separately to 70-75°C. d. Slowly add the water phase to the oil phase while homogenizing at a constant speed for a fixed time (e.g., 5 minutes). e. Pour each emulsion into a separate, labeled graduated cylinder. f. Observe the emulsions at regular intervals (e.g., 1 hour, 24 hours, 1 week) for signs of instability, such as creaming, coalescence, or phase separation.

-

Data Analysis:

-

Record the degree of creaming or the volume of separated water at each time point.

-

The HLB value of the surfactant blend that produces the most stable emulsion (i.e., minimal creaming or separation) is considered the required HLB of the oil phase. By working backward and knowing the HLB of the standard surfactant, the HLB of the this compound can be confirmed.

-

Saponification Method

For ester-based surfactants, the HLB can be determined from the saponification value of the ester and the acid number of the fatty acid.[1][7]

HLB = 20 * (1 - S / A)

Where:

-

S is the saponification value of the surfactant.

-

A is the acid number of the fatty acid (oleic acid in this case).

Experimental Protocol:

-

Determine the Saponification Value (S) of this compound: a. Accurately weigh a known amount of this compound into a flask. b. Add a known excess of alcoholic potassium hydroxide (KOH) solution. c. Reflux the mixture for a specified time to ensure complete saponification. d. Titrate the excess KOH with a standardized solution of hydrochloric acid (HCl) using a suitable indicator (e.g., phenolphthalein). e. Perform a blank titration without the surfactant. f. Calculate the saponification value (mg KOH per gram of sample). Published saponification values for this compound range from 143 to 166.[1][5][7][8]

-

Determine the Acid Number (A) of Oleic Acid: a. Accurately weigh a known amount of oleic acid. b. Dissolve it in a suitable solvent (e.g., neutralized ethanol). c. Titrate with a standardized solution of potassium hydroxide (KOH) to a phenolphthalein endpoint. d. Calculate the acid number (mg KOH per gram of sample). The acid number of oleic acid is typically around 199-204.[2]

-

Calculate the HLB Value:

-

Substitute the determined values of S and A into the formula.

-

Summary of Quantitative Data

| Parameter | Method | Reported Value(s) |

| HLB Value | Established | 3.7 |

| Griffin's (Theoretical) | ~5.85 | |

| Saponification Value (S) | Experimental | 143 - 166 mg KOH/g |

| Acid Number of Oleic Acid (A) | Experimental | 199 - 204 mg KOH/g |

| Molecular Weight (Oleic Acid) | - | ~282.47 g/mol |

| Molecular Weight (Sorbitan) | - | ~164.16 g/mol |

Conclusion

The Hydrophilic-Lipophilic Balance is a fundamental characteristic of surfactants that dictates their performance in emulsion systems. For this compound, the established HLB value of 3.7 underscores its role as a potent water-in-oil emulsifier. While theoretical methods like Griffin's and Davies' calculations provide initial estimates, experimental approaches, particularly the emulsion stability method, offer a more accurate and practical determination of the HLB value. The saponification method also serves as a valuable experimental alternative for ester-type surfactants. A thorough understanding and application of these methodologies are essential for researchers, scientists, and drug development professionals to effectively formulate stable and efficacious products.

References

- 1. specialchem.com [specialchem.com]

- 2. SORBITAN SESQUILOLEATE - Ataman Kimya [atamanchemicals.com]

- 3. uspbpep.com [uspbpep.com]

- 4. This compound | Non-Ionic Surfactant [benchchem.com]

- 5. Sorbitan monododecanoate | C18H34O6 | CID 11046239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sorbitane Monooleate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. How to determine the HLB value of a primary emulsifier? - Blog [novaoildrilling.com]

- 8. Sorbitan monolaurate - Wikipedia [en.wikipedia.org]

The Biodegradation of Sorbitan Sesquioleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbitan Sesquioleate is a non-ionic surfactant widely utilized in the pharmaceutical, cosmetic, and food industries for its excellent emulsifying properties. As with any chemical substance intended for widespread use, a thorough understanding of its environmental fate and biodegradability is crucial. This technical guide provides an in-depth overview of the biodegradation pathway of this compound, the identification of its metabolic byproducts, and the experimental methodologies used to assess its degradation.

This compound is a complex mixture of mono- and di-esters of oleic acid and sorbitol anhydrides.[1] Its biodegradation is a multi-step process initiated by the enzymatic cleavage of its ester bonds, followed by the separate metabolism of its constituent parts: sorbitan and oleic acid.

Biodegradation Pathway

The aerobic biodegradation of this compound proceeds through a series of enzymatic reactions, primarily facilitated by microbial lipases and esterases. The overall pathway can be divided into three main stages:

Stage 1: Initial Hydrolysis

The primary and rate-limiting step in the biodegradation of this compound is the hydrolysis of its ester linkages. This reaction is catalyzed by extracellular and cell-associated lipases and esterases, enzymes commonly found in diverse microbial populations.[2] These enzymes, often belonging to the α/β-hydrolase superfamily, break down the this compound molecule into its fundamental components: sorbitan (a dehydrated form of sorbitol) and oleic acid.[2] Given the "sesqui" nature of the molecule (a 1.5:1 molar ratio of oleic acid to sorbitan), this initial stage may also yield sorbitan monooleate as a transient intermediate.

Stage 2: Metabolism of Sorbitan

The sorbitan moiety, a cyclic ether alcohol, is further metabolized by various microorganisms. Under aerobic conditions, sorbitan can be oxidized. Under anaerobic or fermentative conditions, which can occur in certain microenvironments within soil and sediment, bacteria such as those from the genera Actinomyces, Lactobacillus, and Streptococcus can ferment sorbitol and its derivatives.[3] This fermentation process leads to the production of simple organic acids, primarily lactic acid and formic acid, which can then be integrated into central metabolic pathways.[3][4]

Stage 3: Metabolism of Oleic Acid

Oleic acid, a monounsaturated fatty acid, is readily metabolized by a wide range of microorganisms through the well-established β-oxidation pathway.[5][6] This process occurs within the mitochondrial matrix in eukaryotes and the cytoplasm in prokaryotes.[7] Through a series of four recurring enzymatic steps—dehydrogenation, hydration, oxidation, and thiolytic cleavage—the fatty acid chain is sequentially shortened by two-carbon units, releasing acetyl-CoA in each cycle.[8] The acetyl-CoA produced then enters the citric acid cycle (Krebs cycle) for complete oxidation to carbon dioxide and water, generating significant amounts of ATP.

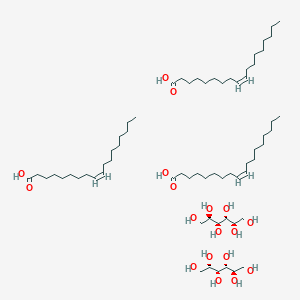

Visualization of the Biodegradation Pathway

The following diagram illustrates the proposed biodegradation pathway of this compound.

Biodegradation Byproducts

The biodegradation of this compound results in the formation of several intermediate and final byproducts. A summary of these byproducts and their metabolic fate is presented in the table below.

| Byproduct | Stage of Formation | Metabolic Fate |

| Sorbitan Monooleate | Stage 1 (Intermediate) | Further hydrolysis by lipases/esterases to sorbitan and oleic acid. |

| Sorbitan | Stage 1 (Product) | Fermentation by various microorganisms to produce organic acids such as lactic acid and formic acid.[3] These organic acids are then assimilated into central metabolic pathways. |

| Oleic Acid | Stage 1 (Product) | Undergoes β-oxidation to produce acetyl-CoA.[5][6] Acetyl-CoA subsequently enters the citric acid cycle for complete oxidation to CO2 and H2O. |

| Organic Acids (Lactic, Formic) | Stage 2 (Product) | Utilized by microorganisms as carbon and energy sources, entering central metabolic pathways such as the citric acid cycle.[4][9] |

| Acetyl-CoA | Stage 3 (Intermediate) | Enters the citric acid cycle for the production of ATP, or is used in various anabolic pathways for the synthesis of cellular components. |

| Carbon Dioxide (CO2) and Water (H2O) | Stages 2 & 3 (Final Products) | The final inorganic end-products of complete aerobic biodegradation (mineralization). |

Experimental Protocols for Biodegradability Assessment

The ready biodegradability of this compound can be assessed using standardized test methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). The OECD 301F Manometric Respirometry Test is a commonly used method for this purpose.[10][11]

OECD 301F: Manometric Respirometry Test

Principle: This method determines the biodegradability of a substance by measuring the amount of oxygen consumed by a microbial inoculum in a closed respirometer over a 28-day period.[10][12] The oxygen consumption is directly proportional to the amount of organic carbon mineralized by the microorganisms.

Methodology:

-

Test System: A closed bottle containing a defined volume of mineral medium, the test substance (this compound) as the sole source of organic carbon, and a microbial inoculum.[11]

-

Inoculum: Activated sludge from a municipal wastewater treatment plant is typically used as the microbial inoculum.[12]

-

Test Concentration: The test substance is added at a concentration that will yield a theoretical oxygen demand (ThOD) of at least 50-100 mg/L.[11]

-

Incubation: The test vessels are incubated at a constant temperature of 20-22°C in the dark for 28 days.[10][12] The contents of the flasks are continuously stirred.

-

Measurement: The consumption of oxygen is measured over time using a manometer or an oxygen sensor.[10] Evolved carbon dioxide is absorbed by a suitable absorbent (e.g., potassium hydroxide).[11]

-

Controls:

-

Blank Control: Inoculum and mineral medium without the test substance to measure the endogenous respiration of the microorganisms.

-

Reference Control: A readily biodegradable substance (e.g., sodium benzoate or aniline) is tested in parallel to verify the activity of the inoculum.[13]

-

Toxicity Control: A mixture of the test substance and the reference substance to assess any inhibitory effects of the test substance on the microbial population.

-

-

Data Analysis: The percentage of biodegradation is calculated by dividing the measured oxygen consumption (corrected for the blank) by the ThOD of the test substance.[11]

-

Pass Criteria: For a substance to be considered "readily biodegradable," it must achieve at least 60% of its ThOD within a 10-day window during the 28-day test period.[14]

Experimental Workflow

The following diagram outlines the experimental workflow for the OECD 301F test.

Analytical Methods for Byproduct Identification

To identify and quantify the byproducts of this compound biodegradation, various analytical techniques can be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying non-volatile and semi-volatile compounds.[15]

-

Sample Preparation: Aqueous samples from the biodegradation test can be filtered (e.g., through a 0.22 µm filter) to remove microbial cells and particulates.[15] Solid-phase extraction (SPE) may be used to concentrate the analytes and remove interfering matrix components.[16]

-

Stationary Phase: A reversed-phase C18 column is commonly used for the separation of sorbitan esters and their degradation products.[17]

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) is typically used for elution.[17]

-

Detection: A variety of detectors can be used, including UV-Vis, evaporative light scattering detector (ELSD), or mass spectrometry (LC-MS). LC-MS provides structural information for the identification of unknown metabolites.[18]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds, particularly the fatty acid components and their metabolites.

-

Sample Preparation: The fatty acid byproducts in the aqueous sample are typically extracted with an organic solvent. Derivatization, such as methylation to form fatty acid methyl esters (FAMEs), is often necessary to increase the volatility and improve the chromatographic properties of the fatty acids.[19]

-

Separation: A capillary column with a suitable stationary phase (e.g., a polar column for FAMEs) is used for separation.

-

Detection: A mass spectrometer is used for detection, which provides both quantitative data and mass spectra for compound identification by comparison with spectral libraries.[20]

Conclusion

The biodegradation of this compound is an efficient microbial process initiated by the enzymatic hydrolysis of its ester bonds to yield sorbitan and oleic acid. These primary byproducts are subsequently metabolized through well-established biochemical pathways, ultimately leading to their mineralization to carbon dioxide and water under aerobic conditions. Standardized biodegradability tests, such as the OECD 301F, provide a robust framework for assessing the environmental fate of this widely used surfactant. The application of advanced analytical techniques like HPLC and GC-MS allows for the detailed identification and quantification of the intermediate and final byproducts of its biodegradation. This comprehensive understanding of the biodegradation pathway and byproducts of this compound is essential for ensuring its environmental safety and supporting its continued use in various industrial applications.

References

- 1. This compound [lesielle.com]

- 2. Remediation of Surfactants Used by VUV/O3 Techniques: Degradation Efficiency, Pathway and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biologydiscussion.com [biologydiscussion.com]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. microbenotes.com [microbenotes.com]

- 6. jackwestin.com [jackwestin.com]

- 7. Beta oxidation - Wikipedia [en.wikipedia.org]

- 8. aocs.org [aocs.org]

- 9. eolss.net [eolss.net]

- 10. matestlabs.com [matestlabs.com]

- 11. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]

- 12. olipes.com [olipes.com]

- 13. xylemanalytics.com [xylemanalytics.com]

- 14. oecd.org [oecd.org]

- 15. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. ijfans.org [ijfans.org]

Characterization of Sorbitan Sesquioleate Purity: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbitan Sesquioleate, a complex mixture of partial esters of sorbitol and its anhydrides with oleic acid, is a widely utilized non-ionic surfactant and emulsifier in the pharmaceutical, cosmetic, and food industries. Its performance is intrinsically linked to its composition, particularly the distribution of mono-, di-, and tri-esters, and the presence of impurities. This technical guide provides a comprehensive overview of the analytical methodologies for the robust characterization of this compound purity, catering to the needs of researchers, scientists, and drug development professionals. This guide details both traditional pharmacopoeial methods and advanced chromatographic techniques, offering in-depth experimental protocols, data presentation in structured tables, and visual workflows to facilitate a thorough understanding and implementation of these analytical strategies.

Introduction

This compound is synthesized via the esterification of sorbitol with oleic acid.[1] During this process, sorbitol undergoes intramolecular dehydration to form sorbitan (1,4-anhydro-D-sorbitol) and isosorbide (1,4:3,6-dianhydro-D-sorbitol), which are then esterified.[2] The resulting product is a complex mixture of various sorbitan and isosorbide esters, with varying degrees of esterification. The ratio of these esters, along with the presence of unreacted starting materials and side-products, defines the purity and functional properties, such as its Hydrophile-Lipophile Balance (HLB), of the this compound.[1] A thorough analytical characterization is therefore crucial for quality control and to ensure batch-to-batch consistency.

This guide outlines the key analytical methods for assessing the purity of this compound, categorized into pharmacopoeial standards and advanced chromatographic techniques.

Pharmacopoeial Purity Assessment

Major pharmacopoeias, including the United States Pharmacopeia (USP) and the British Pharmacopoeia (BP), provide a set of standard tests for the quality control of this compound. These methods are primarily based on wet chemistry and provide an overall assessment of the material's quality.

Summary of Pharmacopoeial Specifications

The following table summarizes the key quality parameters and their specified limits according to the USP-NF and BP monographs.

| Parameter | USP-NF Specification | British Pharmacopoeia (BP) Specification |

| Fatty Acid Content | 74.0% - 80.0% | - |

| Polyol Content | 22.0% - 28.0% | - |

| Acid Value | Not more than 14 | Not more than 16.0 |

| Hydroxyl Value | 182 - 220 | 180 - 215 |

| Iodine Value | 65 - 75 | 70 - 95 |

| Saponification Value | 143 - 165 | 145 - 166 |

| Water Content | Not more than 1.0% | Not more than 1.5% |

| Residue on Ignition | Not more than 1.4% | - |

| Total Ash | - | Not more than 0.5% |

| Heavy Metals | Not more than 0.001% | Not more than 10 ppm |

Data sourced from USP-NF and BP monographs.[3]

Methodological Overview of Pharmacopoeial Tests

-

Assay for Fatty Acids and Polyols (USP-NF): This involves the saponification of the ester followed by the separation and quantification of the resulting fatty acids and polyols.[3]

-

Acid Value: This test quantifies the amount of free fatty acids present in the sample by titration with a standardized alkali solution.[3]

-

Hydroxyl Value: This determines the number of hydroxyl groups present, providing an indication of the extent of esterification. It is determined by acetylation of the free hydroxyl groups and subsequent titration.[3]

-

Iodine Value: This method measures the degree of unsaturation in the fatty acid chains by quantifying the amount of iodine that reacts with the double bonds.[3]

-

Saponification Value: This test indicates the average molecular weight of the fatty acids in the esters. It is determined by refluxing the sample with a known excess of alcoholic potassium hydroxide and back-titrating the excess alkali.[3]

-

Water Content: Typically determined by Karl Fischer titration.[1]

-

Residue on Ignition/Total Ash: This measures the amount of inorganic impurities remaining after ignition of the sample.[3]

-

Heavy Metals: This test limits the presence of heavy metal impurities.[3]

Chromatographic Characterization

While pharmacopoeial tests provide essential quality metrics, chromatographic techniques offer a more detailed characterization of this compound, including the distribution of different ester species and the profile of organic impurities.

Caption: Overall analytical workflow for the characterization of this compound.

Gel Permeation Chromatography (GPC) for Ester Distribution and Impurity Profiling

A modern approach, proposed for inclusion in the USP monograph, utilizes Gel Permeation Chromatography (GPC) to separate the components of this compound based on their molecular size. This method allows for the quantification of sorbitan tri-/higher esters, di-esters, and mono-esters, as well as the detection of organic impurities.[4]

Caption: Workflow for GPC analysis of this compound.

-

Instrumentation:

-

HPLC system equipped with a refractive index (RI) detector.

-

GPC columns: e.g., Styragel HR 0.5 and Styragel HR 1, connected in series.

-

-

Chromatographic Conditions:

-

Mobile Phase: Tetrahydrofuran (THF).

-

Flow Rate: Isocratic, typically around 1.0 mL/min.

-

Column Temperature: Controlled, e.g., 40°C.

-

Detector Temperature: Controlled, e.g., 40°C.

-

-

Standard and Sample Preparation:

-

Standard Solution: Prepare a solution containing known concentrations of relevant standards (e.g., oleic acid, 1,4-sorbitan, isosorbide) in THF.

-

Sample Solution: Accurately weigh and dissolve the this compound sample in THF to a known concentration (e.g., 5 mg/mL).

-

-

Data Analysis:

-

Identify peaks based on the retention times of the standards.

-

Quantify the relative amounts of mono-, di-, and tri-esters by area normalization.

-

Identify and quantify impurities against the relevant standards.

-

Typical Ester Distribution in Commercial this compound:

| Component | Typical Percentage (%) |

| Sorbitan Monoesters | 20 - 40 |

| Sorbitan Diesters | 40 - 60 |

| Sorbitan Triesters | 10 - 20 |

Note: This distribution can vary between manufacturers and batches.

Gas Chromatography (GC) for Fatty Acid Composition

Gas Chromatography, typically with Flame Ionization Detection (GC-FID), is the standard method for determining the fatty acid composition of this compound after saponification and derivatization to fatty acid methyl esters (FAMEs). This is crucial to confirm that oleic acid is the predominant fatty acid and to quantify other fatty acids present.

Caption: Workflow for GC-FID analysis of fatty acid composition.

-

Sample Preparation (Saponification and Methylation):

-

Accurately weigh about 100 mg of the this compound sample into a reaction vial.

-

Add a methanolic solution of sodium or potassium hydroxide and heat to saponify the esters.

-

Acidify the solution and extract the free fatty acids.

-

Methylate the fatty acids using a suitable reagent, such as boron trifluoride in methanol (BF3-Methanol) or methanolic HCl, with heating.[5][6]

-

Extract the resulting FAMEs into a non-polar solvent like hexane.

-

-

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column.

-

Column: A polar stationary phase column (e.g., wax-type or cyanopropyl-based) is recommended for good separation of FAMEs.

-

-

Chromatographic Conditions:

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: Typically 250°C.

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 100°C and ramping up to 240°C.

-

Detector Temperature: Typically 260°C.

-

-

Data Analysis:

-

Identify the FAMEs by comparing their retention times with those of a standard mixture of FAMEs.

-

Quantify the relative percentage of each fatty acid by peak area normalization.

-

Typical Fatty Acid Composition of this compound (based on BP):

| Fatty Acid | Typical Percentage (%) |

| Myristic acid (C14:0) | Max 5.0 |

| Palmitic acid (C16:0) | Max 16.0 |

| Palmitoleic acid (C16:1) | Max 8.0 |

| Stearic acid (C18:0) | Max 6.0 |

| Oleic acid (C18:1) | 65.0 - 88.0 |

| Linoleic acid (C18:2) | Max 18.0 |

| Linolenic acid (C18:3) | Max 4.0 |

High-Performance Liquid Chromatography (HPLC) for Ester Distribution

Reverse-phase HPLC (RP-HPLC) coupled with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can also be employed to separate and quantify the different sorbitan ester species.[7][8] This technique offers an alternative to GPC for analyzing the ester distribution.

-

Instrumentation:

-

HPLC system with a gradient pump.

-

Evaporative Light Scattering Detector (ELSD).

-

Column: C18 reverse-phase column.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of a non-polar organic solvent (e.g., acetonitrile, methanol) and water.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Controlled, e.g., 30°C.

-

ELSD Settings: Nebulizer temperature and gas flow should be optimized for the mobile phase composition.

-

-

Sample Preparation:

-

Dissolve the this compound sample in a suitable solvent, such as methanol or a mixture of the mobile phase components.

-

-

Data Analysis:

-

The different ester groups (mono-, di-, tri-esters) will elute at different retention times.

-

Quantification can be performed using an external standard calibration curve for each ester group if standards are available, or by area normalization for relative distribution.

-

Impurity Profiling

A thorough purity characterization of this compound should also include the identification and quantification of potential impurities.

Common Impurities in this compound:

| Impurity | Origin | Typical Analytical Method |

| Free Oleic Acid | Unreacted starting material | GPC, Titration (Acid Value) |

| Free Sorbitol and Isosorbide | Unreacted starting materials | GPC, HPLC |

| Heavy Metals (e.g., Lead) | Contamination from raw materials or manufacturing process | Atomic Absorption Spectroscopy, ICP-MS |

| Arsenic | Contamination | Pharmacopoeial limit tests |

Data sourced from safety assessments and pharmacopoeial monographs.[9]

The GPC method described in section 3.1 is particularly useful for the simultaneous quantification of unreacted oleic acid, sorbitol, and isosorbide.

Conclusion

The characterization of this compound purity requires a multi-faceted analytical approach. While traditional pharmacopoeial methods provide a baseline for quality control, advanced chromatographic techniques such as GPC, GC, and HPLC are indispensable for a detailed understanding of the ester distribution and impurity profile. The adoption of the proposed GPC method by the USP signifies a move towards more precise and comprehensive characterization of this complex excipient. For researchers, scientists, and drug development professionals, a thorough understanding and application of these analytical methods are paramount to ensuring the quality, consistency, and efficacy of their final products.

References

- 1. This compound | Non-Ionic Surfactant [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. drugfuture.com [drugfuture.com]

- 4. This compound [doi.usp.org]

- 5. s4science.at [s4science.at]

- 6. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. daneshyari.com [daneshyari.com]

- 9. cir-safety.org [cir-safety.org]

Solubility Profile of Sorbitan Sesquioleate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of sorbitan sesquioleate in various organic solvents. This compound, a non-ionic surfactant and emulsifier, is widely utilized in the pharmaceutical, cosmetic, and food industries for its ability to stabilize emulsions. A thorough understanding of its solubility is critical for formulation development, particularly in creating stable and effective drug delivery systems.

Qualitative Solubility of this compound

This compound is characterized by its lipophilic nature, rendering it soluble in a range of organic solvents while being insoluble or dispersible in water. Its solubility is a key factor in its function as a water-in-oil (W/O) emulsifier.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Solubility Profile |

| Alcohols | Ethanol | Slightly Soluble to Soluble[1][2] |

| Esters | Ethyl Acetate | Soluble[1][3] |

| Hydrocarbons | Mineral Oil | Soluble[1][2] |

| Petroleum Ether | Soluble[1][3] | |

| Toluene | Soluble[1][3] | |

| Oils | Fatty Oils/Vegetable Oils | Soluble[1][2] |

| Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Soluble |

| Aqueous Solvents | Water | Insoluble/Dispersible[1][2] |

Quantitative Solubility of this compound

Quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, a specific data point for its solubility in dimethyl sulfoxide (DMSO) has been reported.

Table 2: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL |

Note: The temperature at which this solubility was determined was not specified in the available literature.

Experimental Protocol for Solubility Determination (General Method)

While a specific, detailed experimental protocol for determining the solubility of this compound was not found, a general method for assessing the solubility of non-ionic surfactants in organic solvents can be adapted. The following is a representative protocol based on common laboratory practices.

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., ethanol, ethyl acetate)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a fixed volume of the organic solvent.

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled environment (e.g., water bath) set to the desired temperature.

-

Agitate the vials using a vortex mixer or shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, centrifuge the vials at a high speed to pellet the undissolved this compound.

-

-

Quantification of Dissolved Solute:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with the solvent to a concentration suitable for the chosen analytical method.

-

Analyze the concentration of this compound in the diluted sample using a calibrated analytical instrument (e.g., UV-Vis spectrophotometer based on a chromogenic reaction or HPLC with a suitable detector).

-

-

Calculation of Solubility:

-

Calculate the original concentration in the supernatant, which represents the solubility of this compound in that solvent at the specified temperature. The results can be expressed in units such as mg/mL or g/100mL.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the preparation of a water-in-oil (W/O) emulsion using this compound as the emulsifier.

Caption: Workflow for preparing a water-in-oil emulsion.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is recommended that researchers conduct their own solubility studies under the precise conditions of their formulation to ensure accuracy and optimal performance.

References

In-Depth Technical Guide: Interfacial Tension Reduction by Sorbitan Sesquioleate at the Oil-Water Interface

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbitan Sesquioleate (SSO), a non-ionic surfactant, is a critical excipient in the formulation of water-in-oil (W/O) emulsions, particularly within the pharmaceutical and cosmetic industries. Its efficacy is rooted in its molecular structure, which enables significant reduction of interfacial tension between immiscible oil and water phases. This technical guide provides a comprehensive overview of the mechanisms underpinning SSO's function, presents available quantitative data on its performance, and details the experimental protocols for measuring its impact on interfacial tension. The information herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their formulation endeavors.

Introduction to this compound (SSO)

This compound, also known by its trade name Span™ 83, is a mixture of partial esters of sorbitol and its mono- and di-anhydrides with oleic acid.[1][2] It is a lipophilic, non-ionic surfactant characterized by a low Hydrophile-Lipophile Balance (HLB) value, typically around 3.7.[1][2][3] This low HLB value signifies its greater solubility in oil than in water, making it an excellent emulsifying agent for stabilizing W/O emulsions.[1][4]

The molecular structure of SSO features a hydrophilic sorbitan head group and lipophilic oleic acid tails. This amphipathic nature allows SSO to adsorb at the oil-water interface, a critical step in the emulsification process.[1]

Mechanism of Interfacial Tension Reduction

The primary mechanism by which this compound stabilizes emulsions is through the reduction of interfacial tension between the oil and water phases.[1][5] When dispersed in an oil-water system, SSO molecules preferentially migrate to the interface. The hydrophilic sorbitan "head" orients towards the water phase, while the lipophilic oleic acid "tails" extend into the oil phase. This molecular arrangement disrupts the cohesive forces between the water molecules and between the oil molecules at the interface, thereby lowering the energy required to maintain the interface. This reduction in interfacial tension facilitates the formation of smaller droplets and enhances the overall stability of the emulsion by preventing droplet coalescence.[1]

References

Methodological & Application

Application Notes and Protocols for Formulating Stable Water-in-Oil (W/O) Emulsions with Sorbitan Sesquioleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbitan Sesquioleate is a non-ionic surfactant widely utilized as a primary emulsifier for the formulation of stable water-in-oil (W/O) emulsions.[1][2] Its lipophilic nature, characterized by a low Hydrophilic-Lipophilic Balance (HLB) value, makes it particularly effective at stabilizing water droplets within a continuous oil phase. This document provides detailed application notes and experimental protocols for leveraging this compound to create and evaluate stable W/O emulsions for pharmaceutical and cosmetic applications.

This compound is a mixture of mono- and di-esters of oleic acid and hexitol anhydrides derived from sorbitol.[2] Its chemical structure allows it to position itself at the oil-water interface, reducing interfacial tension and forming a protective barrier that prevents the coalescence of water droplets.[3]

Key Properties of this compound

| Property | Value | Reference |

| Appearance | Pale yellow to brownish-yellow viscous liquid/paste | [2] |

| HLB Value | Approximately 3.7 | [2] |

| Solubility | Soluble in oils; insoluble in water | [2] |

| Function | W/O emulsifier, stabilizer, dispersant | [2] |

| Typical Usage Level | 0.5% - 5% (w/w) in topical formulations | [2] |

Experimental Protocols

Protocol 1: Preparation of a Water-in-Oil (W/O) Emulsion

This protocol describes a general method for preparing a W/O emulsion using this compound. The specific quantities of oil, water, and other excipients should be optimized based on the desired formulation characteristics.

Materials:

-

This compound

-

Oil Phase (e.g., mineral oil, vegetable oil, or other lipophilic carriers)

-

Aqueous Phase (e.g., purified water, saline, or an aqueous solution of active ingredients)

-

High-shear homogenizer (e.g., rotor-stator type)

-

Beakers and stirring apparatus

Procedure:

-

Prepare the Oil Phase: In a beaker, combine the oil phase components and this compound. Heat the mixture to 70-75°C while stirring until all components are dissolved and the phase is uniform.

-

Prepare the Aqueous Phase: In a separate beaker, combine the aqueous phase components. Heat to 70-75°C.

-

Emulsification: While maintaining the temperature of the oil phase, slowly add the aqueous phase to the oil phase under continuous high-shear homogenization. The rate of addition should be slow enough to allow for the proper dispersion of the water droplets.

-

Homogenization: Continue homogenization for 5-10 minutes to ensure the formation of a fine and uniform emulsion. The optimal homogenization speed and time will depend on the specific formulation and equipment, with speeds typically ranging from 5,000 to 15,000 rpm.

-

Cooling: Remove the emulsion from the heat and continue stirring gently with a standard overhead stirrer until it cools to room temperature. This prevents phase separation during the cooling process.

Protocol 2: Evaluation of Emulsion Stability

Several methods can be employed to assess the stability of the formulated W/O emulsion.

2.1 Visual Assessment:

-

Procedure: Store the emulsion in a transparent container at various temperatures (e.g., 4°C, 25°C, and 40°C). Observe the samples daily for any signs of instability, such as creaming (the upward movement of the dispersed phase), sedimentation (the downward movement of the dispersed phase), or coalescence (the merging of droplets leading to phase separation).

-

Interpretation: A stable emulsion will remain homogenous with no visible phase separation over an extended period.

2.2 Accelerated Stability Testing via Centrifugation:

-

Procedure: Place a sample of the emulsion in a centrifuge tube. Centrifuge at a controlled speed (e.g., 3000-5000 rpm) for a specified time (e.g., 30 minutes).

-

Interpretation: Measure the volume of any separated water or oil. A smaller separation volume indicates higher emulsion stability.

2.3 Droplet Size Analysis:

-

Procedure: Use a particle size analyzer (e.g., laser diffraction or dynamic light scattering) to determine the mean droplet size and the droplet size distribution of the emulsion.

-

Interpretation: A stable emulsion will exhibit a small and uniform droplet size. An increase in the average droplet size over time is an indicator of coalescence and instability.

2.4 Viscosity Measurement:

-

Procedure: Measure the viscosity of the emulsion at a controlled temperature using a viscometer or rheometer. Monitor the viscosity over time at different storage conditions.

-

Interpretation: Significant changes in viscosity can indicate structural changes within the emulsion, such as flocculation or coalescence.

Visualization of Concepts

Data Presentation

The following table provides a hypothetical example of how to present quantitative data from emulsion stability studies. Actual results will vary based on the specific formulation and processing parameters.

| This compound Conc. (% w/w) | Mean Droplet Size (µm) - Day 0 | Mean Droplet Size (µm) - Day 30 (40°C) | Viscosity (cP) - Day 0 | Phase Separation after Centrifugation (3000 rpm, 30 min) |

| 1.0 | 5.2 ± 0.4 | 8.9 ± 0.7 | 1500 ± 50 | Significant |

| 2.5 | 3.1 ± 0.2 | 3.5 ± 0.3 | 2200 ± 60 | Minimal |

| 5.0 | 1.8 ± 0.1 | 2.0 ± 0.2 | 3500 ± 70 | None |

Concluding Remarks

This compound is a highly effective emulsifier for creating stable water-in-oil emulsions. By carefully controlling the formulation components and processing parameters, researchers can develop robust W/O systems suitable for a wide range of applications in the pharmaceutical and cosmetic industries. The protocols and evaluation methods outlined in this document provide a comprehensive framework for the successful formulation and characterization of these emulsions. For optimal stability, it is often beneficial to use this compound in combination with other co-emulsifiers or stabilizers.

References

Application Notes and Protocols for Sorbitan Sesquioleate as a Stabilizer in Inverse Emulsion Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inverse emulsion polymerization is a powerful technique for the synthesis of high molecular weight, water-soluble polymers, such as polyacrylamide and its copolymers, within a continuous oil phase. The resulting polymer is produced as a stable latex of aqueous polymer particles dispersed in oil. A critical component in this process is the stabilizer, or emulsifier, which prevents the coalescence of the aqueous monomer droplets during polymerization. Sorbitan sesquioleate, a non-ionic surfactant, is an effective stabilizer for creating stable water-in-oil (W/O) emulsions, making it highly suitable for inverse emulsion polymerization.

With a low Hydrophilic-Lipophilic Balance (HLB) value, typically around 3.7, this compound is lipophilic, preferentially dissolving in the continuous oil phase and orienting itself at the oil-water interface.[1] This orientation reduces the interfacial tension between the two phases, facilitating the formation of small, stable aqueous droplets. During polymerization, the adsorbed layer of this compound on the droplet surface provides a steric barrier, preventing droplet aggregation and ensuring the formation of discrete polymer particles. This technique is particularly valuable in drug development for the encapsulation of hydrophilic active pharmaceutical ingredients (APIs) within a polymeric matrix.

Key Properties of this compound for Inverse Emulsion Stabilization

| Property | Value/Description | Significance in Inverse Emulsion Polymerization |

| Chemical Name | Sorbitan, (Z)-9-octadecenoate (2:3) | --- |

| Common Names | Arlacel 83, Span 83 | Used interchangeably in literature. |

| HLB Value | ~3.7 | Ideal for forming stable water-in-oil (W/O) emulsions.[1] |

| Appearance | Pale yellow to amber viscous liquid | Easy to handle and dissolve in the oil phase. |

| Solubility | Soluble in mineral oil and ethyl acetate; insoluble in water | Ensures partitioning into the continuous oil phase. |

| Function | W/O emulsifier, stabilizer | Reduces interfacial tension and provides a steric barrier to prevent droplet coalescence. |

Experimental Protocols

The following protocols are generalized methodologies for the inverse emulsion polymerization of acrylamide using this compound as a stabilizer. Researchers should optimize these protocols based on their specific monomer, desired particle size, and molecular weight.

Protocol 1: Basic Inverse Emulsion Polymerization of Acrylamide

This protocol outlines the fundamental steps for synthesizing polyacrylamide nanoparticles via inverse emulsion polymerization.

Materials:

-

Acrylamide (monomer)

-

This compound (stabilizer)

-

Paraffin oil or other suitable hydrocarbon (continuous phase)

-

Deionized water (dispersed phase)

-

Ammonium persulfate (APS) or other suitable water-soluble initiator

-

Nitrogen gas

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer with a turbine impeller

-

Condenser

-

Nitrogen inlet

-

Temperature-controlled water bath

Procedure:

-

Oil Phase Preparation: In the three-neck flask, dissolve the desired amount of this compound in the paraffin oil.

-

Aqueous Phase Preparation: In a separate beaker, dissolve the acrylamide monomer and initiator (e.g., APS) in deionized water.

-

Emulsification: While stirring the oil phase vigorously (e.g., 800 rpm), slowly add the aqueous monomer solution to the oil phase to form a milky-white, stable water-in-oil emulsion.

-

Deoxygenation: Purge the emulsion with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

Polymerization: Immerse the flask in a temperature-controlled water bath to initiate the polymerization (e.g., 40-50°C). Continue the reaction under a nitrogen atmosphere with constant stirring for several hours (e.g., 4 hours).

-

Completion and Recovery: After the polymerization is complete, the resulting polyacrylamide latex can be used directly or the polymer can be recovered by precipitation with a non-solvent like acetone, followed by filtration and drying.

Quantitative Data from Representative Studies